![molecular formula C17H18FN3O3S B2860656 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide CAS No. 450336-74-0](/img/structure/B2860656.png)
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, the thieno[3,4-c]pyrazole ring, and the cyclopentanecarboxamide group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in substitution reactions. The thieno[3,4-c]pyrazole ring and the cyclopentanecarboxamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity, affecting its solubility and boiling point .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with our compound of interest, have been reported to possess antiviral properties . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses. Given the structural activity relationship (SAR), it’s plausible that our compound could be explored for its potential antiviral effects, especially against RNA viruses.
Anti-inflammatory Properties
The indole scaffold is also associated with anti-inflammatory activities . The compound , with its complex heterocyclic structure, might interact with key inflammatory pathways. Research could be directed towards understanding its role in cytokine modulation and its potential as a novel anti-inflammatory agent.
Anticancer Potential
Some indole derivatives have demonstrated anticancer activities . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to explore its efficacy in targeted cancer therapies, particularly in cases where fluorinated compounds are beneficial.
Antioxidant Effects
Pyrazoline derivatives, which are structurally related to our compound, have shown antioxidant properties . These compounds can mitigate oxidative stress, which is a contributing factor in many diseases. The compound’s potential as an antioxidant could be investigated, focusing on its ability to scavenge free radicals.
Neuroprotective Effects
The neurotoxic potential of pyrazoline derivatives has been studied, with findings suggesting impacts on acetylcholinesterase activity . Our compound could be analyzed for its neuroprotective effects, particularly in the context of neurodegenerative diseases.
Antimicrobial Activity
A compound with a similar structure has exhibited biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity. This suggests that our compound could be researched for its potential use in treating microbial infections, possibly offering a new avenue for antibiotic development.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-12-5-7-13(8-6-12)21-16(19-17(22)11-3-1-2-4-11)14-9-25(23,24)10-15(14)20-21/h5-8,11H,1-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLPIUFKTIGMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
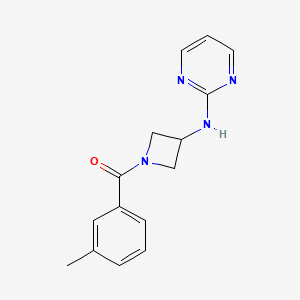
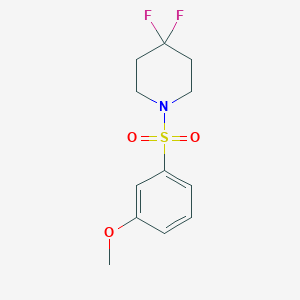

methanone](/img/structure/B2860581.png)
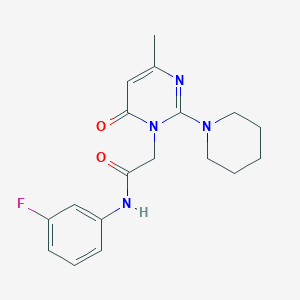
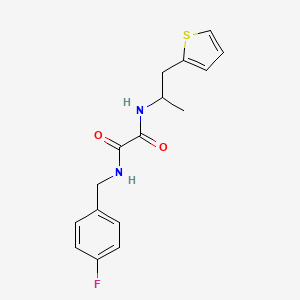
![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)
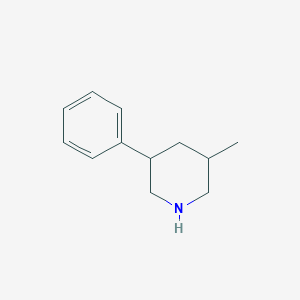
![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)
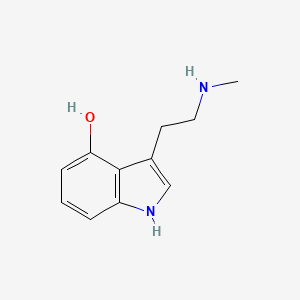
[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)
![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/no-structure.png)